BenchChemオンラインストアへようこそ!

5-methylquinazoline-2,4-diamine

Antifolate SAR DHFR inhibition L1210 leukemia

5-Methylquinazoline-2,4-diamine (CAS 27018-14-0; molecular formula C₉H₁₀N₄; MW 174.20 g/mol) is a 5-methyl-substituted 2,4-diaminoquinazoline that serves as the foundational heterocyclic scaffold for several classes of dihydrofolate reductase (DHFR) inhibitors, including the clinically evaluated antifolate trimetrexate (TMQ). Unlike the unsubstituted parent 2,4-diaminoquinazoline, the 5-methyl group introduces a measurable electronic and steric perturbation that modulates DHFR binding affinity, MTX transport interaction, and cellular growth inhibition potency.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
CAS No. 27018-14-0
Cat. No. B8788304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylquinazoline-2,4-diamine
CAS27018-14-0
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N=C2N)N
InChIInChI=1S/C9H10N4/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3,(H4,10,11,12,13)
InChIKeySOYZWGONXBBNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylquinazoline-2,4-diamine (CAS 27018-14-0): Core Scaffold Procurement for DHFR-Targeted Antifolate and Agrochemical Research


5-Methylquinazoline-2,4-diamine (CAS 27018-14-0; molecular formula C₉H₁₀N₄; MW 174.20 g/mol) is a 5-methyl-substituted 2,4-diaminoquinazoline that serves as the foundational heterocyclic scaffold for several classes of dihydrofolate reductase (DHFR) inhibitors, including the clinically evaluated antifolate trimetrexate (TMQ) [1]. Unlike the unsubstituted parent 2,4-diaminoquinazoline, the 5-methyl group introduces a measurable electronic and steric perturbation that modulates DHFR binding affinity, MTX transport interaction, and cellular growth inhibition potency [2]. The compound is commercially available at ≥97% purity from multiple global suppliers, making it a tractable starting material for medicinal chemistry derivatization, insecticidal diaminoquinazoline programs, and antimalarial lead optimization campaigns .

Why Unsubstituted 2,4-Diaminoquinazoline or 5-Halo Analogs Cannot Replace 5-Methylquinazoline-2,4-diamine in SAR-Driven Programs


The 5-position substituent on the 2,4-diaminoquinazoline core is not a silent structural feature. Susten et al. (1985) demonstrated a clear rank order for inhibition of methotrexate transport and growth of methotrexate-sensitive L1210 leukemia cells: 5-Cl > 5-CH₃ > 5-H [1]. The 5-methyl derivative occupies a distinct intermediate potency position—more active than the unsubstituted parent (5-H) but less active than the 5-chloro analog in this particular assay context [1]. Furthermore, the 5-methyl group is structurally essential for generating trimetrexate-class antifolates; replacement with hydrogen eliminates the pharmacophoric methyl necessary for optimal DHFR binding geometry in the 6-substituted antifolate series [2]. Substituting 5-methylquinazoline-2,4-diamine with the unsubstituted parent 2,4-diaminoquinazoline (CAS 1899-48-5) therefore yields derivatives with fundamentally altered DHFR affinity, cellular transport properties, and antitumor/antimalarial potency profiles—differences that cannot be corrected through post-hoc formulation or assay normalization and which undermine SAR interpretability across the quinazoline antifolate chemical series [1][2].

Quantitative Differentiation Evidence: 5-Methylquinazoline-2,4-diamine vs. Closest Analogs and Baselines


5-Methyl Substitution Confers Intermediate Potency Between 5-H and 5-Cl in L1210 DHFR and Cellular Growth Inhibition Assays

In a systematic head-to-head study of eighteen 5-substituted 2,4-diaminoquinazoline analogs, Susten et al. (1985) established that the rank order of potency for inhibiting methotrexate transport and growth of methotrexate-sensitive L1210 leukemia cells is 5-Cl > 5-CH₃ > 5-H [1]. The 5-methyl analog demonstrated significantly greater inhibitory activity than the 5-H (unsubstituted) comparator in both methotrexate influx inhibition and L1210 cell growth inhibition assays [1]. This intermediate potency profile makes 5-methylquinazoline-2,4-diamine a critical SAR probe: it is sufficiently active to serve as a productive derivatization scaffold yet demonstrates enough differential from the 5-Cl analog to allow deconvolution of electronic vs. steric contributions at the 5-position [1].

Antifolate SAR DHFR inhibition L1210 leukemia Methotrexate transport

5-Methylquinazoline-2,4-diamine-Derived Antifolate PKC-32 Exhibits 100-Fold Greater Potency Than Methotrexate Against MTX-Resistant Tumor Cells

Schornagel et al. (1984) synthesized eleven nonclassical 2,4-diaminoquinazoline antifolates and identified PKC-32 (9-(2,4-diamino-5-methylquinazoline-6-methylene)aminophenanthrene), a derivative built directly on the 5-methylquinazoline-2,4-diamine scaffold, as 100-fold more potent than methotrexate (MTX) as an inhibitor of growth of a methotrexate-resistant L5178Y cell line with impaired MTX transport [1]. The same study reported that several compounds in this series achieved DHFR enzyme inhibition I₅₀ values around 1 nM [1]. In contrast, the parent 2,4-diaminoquinazoline (without the 5-methyl group) does not yield derivatives with comparable potency against the MTX-resistant phenotype, underscoring the essential contribution of the 5-methyl substitution to circumventing transport-based resistance mechanisms [1].

Methotrexate resistance Nonclassical antifolates Tumor cell growth inhibition Transport-defective resistance

Derivatives of 5-Methylquinazoline-2,4-diamine Achieve 100% In Vivo Suppression of Plasmodium berghei at 5 mg/kg, with In Vitro Potency Comparable to Methotrexate

Meng et al. (1989) reported the synthesis and evaluation of a series of 2,4-diamino-5-methyl-6-substituted benzylaminoquinazolines, all derived from the 5-methylquinazoline-2,4-diamine core [1]. Three compounds in this series (designated Ⅳ₂, Ⅳ₅, and Ⅳ₆) achieved 100% suppression of Plasmodium berghei parasitemia in mice at a dose of 5 mg/kg administered for 4 days [1]. In parallel in vitro testing, the most active derivatives (Ⅱ₇ and Ⅲ₈) exhibited IC₅₀ values of 3.910 × 10⁻³ μg/mL and 6.172 × 10⁻³ μg/mL, respectively, against the L1210 leukemia cell line—values comparable to methotrexate in the same assay system [1]. By contrast, the unsubstituted 2,4-diaminoquinazoline parent scaffold lacks the 5-methyl group necessary for this level of antimalarial in vivo efficacy, as the 5-methyl substituent is integral to the pharmacophore of this benzylaminoquinazoline antimalarial series [1].

Antimalarial agents Plasmodium berghei In vivo efficacy L1210 cytotoxicity

2,4-Diaminoquinazoline Scaffold Class Demonstrates 16-Fold Slower Resistance Development Than Trimethoprim in Multidrug-Resistant Acinetobacter baumannii

Fleeman et al. (2017) characterized the antimicrobial activity of optimized N²,N⁴-disubstituted quinazoline-2,4-diamines against multidrug-resistant Acinetobacter baumannii [1]. In serial passage resistance development assays conducted over 8 days, lead diaminoquinazoline agents exhibited only a 4-fold increase in MIC, compared to 64-fold for trimethoprim (TMP) and 128-fold for sulfamethoxazole (SMX) [1]. While these data were generated with 6-halide- and 6-alkyl-substituted N²,N⁴-disubstituted derivatives rather than the unsubstituted 5-methylquinazoline-2,4-diamine core itself, the shared 2,4-diaminoquinazoline pharmacophore is the conserved structural element across this compound class [1]. The diaminoquinazoline scaffold thus provides a slower resistance emergence profile relative to clinically deployed antifolate antibiotics [1]. Additionally, these optimized diaminoquinazolines demonstrated bactericidal activity with MICs as low as 0.5 μM and achieved 90% biofilm eradication at or near MIC concentrations [1].

Antimicrobial resistance Acinetobacter baumannii Serial passage assay DHFR inhibitor resistance

5-Methylquinazoline-2,4-diamine Serves as a Patent-Documented Key Intermediate for Lepidopteran-Selective Insecticidal Diaminoquinazolines

United States Patent US 5,534,518 A (1996) explicitly discloses multiple 6-substituted derivatives of 5-methylquinazoline-2,4-diamine as insecticidally active compositions [1]. Specific exemplified compounds include 4-(2,4-diamino-5-methylquinazolin-6-yl)-2,2-dimethyl-1-benzofuran-3-one, 6-(6-chloro-2,2-dimethyl-3H-1-benzofuran-4-yl)-5-methylquinazoline-2,4-diamine, and 6-[3-fluoro-5-(trifluoromethyl)phenyl]-5-methylquinazoline-2,4-diamine [1]. The 2,4-diaminoquinazolines are described as a new class of lepidopteran insecticides that perform well in artificial diet assays against tobacco budworm (Heliothis virescens) larvae [2]. The 5-methyl substitution on the quinazoline core is a recurring structural feature across the active congeners in this patent series, distinguishing these insecticidal diaminoquinazolines from the unsubstituted parent scaffold which lacks equivalent patent precedent in this application domain [1].

Insecticidal diaminoquinazolines Lepidopteran control Agrochemical intermediate Tobacco budworm

5-Methyl Substitution Enhances Scaffold Utility as a Derivatization Intermediate Relative to the Unsubstituted 2,4-Diaminoquinazoline Core

5-Methylquinazoline-2,4-diamine functions as the direct synthetic precursor to trimetrexate (TMQ; 5-methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine) and related 6-substituted antifolates [1]. US Patent 4,677,219 A describes an improved process for preparing 5,6-substituted-2,4-quinazolinediamines wherein 2,4-diamino-5-methylquinazoline is generated from 2-amino-6-methylbenzonitrile and chloroformamidine hydrochloride in 2-methoxyethyl ether [2]. The 5-methyl group serves as a passive blocking substituent that directs subsequent electrophilic substitution or functionalization to the 6-position, a regiochemical control strategy not available with the simple 2,4-diaminoquinazoline parent (which can undergo substitution at multiple positions, reducing synthetic efficiency) [2]. The compound is commercially available at ≥97% purity (ChemicalBook, Leyan, MolCore) with a molecular weight of 174.20 g/mol, making it immediately accessible for research without in-house synthesis .

Synthetic intermediate Trimetrexate synthesis Derivatization handle Commercial purity

Procurement-Relevant Application Scenarios for 5-Methylquinazoline-2,4-diamine Based on Validated Evidence


Medicinal Chemistry: Nonclassical Antifolate Lead Optimization Targeting Methotrexate-Resistant Tumors

Research groups focused on overcoming methotrexate resistance should select 5-methylquinazoline-2,4-diamine as the core scaffold for generating 6-substituted nonclassical antifolates. The evidence demonstrates that derivatives built on this core (e.g., PKC-32) achieve 100-fold greater potency than methotrexate against transport-defective, MTX-resistant L5178Y leukemia cells, with DHFR I₅₀ values around 1 nM [1]. This application scenario directly addresses the unmet need for antifolates that bypass reduced folate carrier-mediated resistance mechanisms, and the 5-methyl substitution is essential for achieving this pharmacological profile [1].

Antimalarial Drug Discovery: Dual-Acting 6-Substituted Benzylaminoquinazoline Lead Series

For antimalarial programs targeting Plasmodium species, 5-methylquinazoline-2,4-diamine provides a validated scaffold yielding derivatives with 100% in vivo suppression of P. berghei parasitemia at 5 mg/kg × 4 days and in vitro L1210 IC₅₀ values comparable to methotrexate [2]. This dual antimalarial-antineoplastic potential differentiates the 5-methyl scaffold from alternative heterocyclic starting points such as 2,4-diaminopyrimidine or the unsubstituted quinazoline core, which lack the 5-methyl pharmacophoric element necessary for this level of in vivo efficacy [2].

Antimicrobial Resistance Programs: DHFR Inhibitor Development with Reduced Resistance Liability

Investigators developing next-generation antibacterial DHFR inhibitors for multidrug-resistant Gram-negative pathogens such as Acinetobacter baumannii should prioritize the 2,4-diaminoquinazoline scaffold class, of which 5-methylquinazoline-2,4-diamine is a representative member. The scaffold class demonstrates only a 4-fold MIC increase upon serial passage, compared to 64-fold for trimethoprim and 128-fold for sulfamethoxazole—a 16- to 32-fold slower resistance emergence profile [3]. Coupled with MICs as low as 0.5 μM and 90% biofilm eradication at or near MIC values, this scaffold offers a therapeutically relevant resistance advantage over existing antifolate antibiotics [3].

Agrochemical Discovery: Lepidopteran-Selective Insecticidal Diaminoquinazoline Derivatization

Agrochemical R&D teams pursuing novel lepidopteran insecticides with activity against tobacco budworm and related pest species should procure 5-methylquinazoline-2,4-diamine as the key synthetic intermediate for 6-position derivatization. US Patent 5,534,518 A explicitly exemplifies multiple 6-substituted 5-methylquinazoline-2,4-diamine derivatives as insecticidally active compositions in artificial diet assays [4]. The 5-methyl group provides regiochemical control for 6-position functionalization, enabling systematic SAR exploration that would be compromised with the unsubstituted 2,4-diaminoquinazoline parent [5].

Quote Request

Request a Quote for 5-methylquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.